molecular formula C11H16N2O3S B7559397 2-amino-N-(3-methylsulfonylphenyl)butanamide

2-amino-N-(3-methylsulfonylphenyl)butanamide

Cat. No. B7559397
M. Wt: 256.32 g/mol
InChI Key: ROWQBSWYRHRPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(3-methylsulfonylphenyl)butanamide, also known as MSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MSB is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties. In

Scientific Research Applications

2-amino-N-(3-methylsulfonylphenyl)butanamide has been extensively studied for its potential applications in the treatment of various inflammatory conditions, including arthritis, osteoarthritis, and rheumatoid arthritis. It has also been investigated for its potential use in the treatment of pain, fever, and inflammation associated with cancer.

Mechanism of Action

2-amino-N-(3-methylsulfonylphenyl)butanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, 2-amino-N-(3-methylsulfonylphenyl)butanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
2-amino-N-(3-methylsulfonylphenyl)butanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins, which are responsible for the inflammatory response, resulting in a reduction in inflammation and pain. 2-amino-N-(3-methylsulfonylphenyl)butanamide also reduces fever by acting on the hypothalamus, which regulates body temperature.

Advantages and Limitations for Lab Experiments

2-amino-N-(3-methylsulfonylphenyl)butanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for the research on 2-amino-N-(3-methylsulfonylphenyl)butanamide. One direction is the investigation of its potential use in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Another direction is the development of new formulations of 2-amino-N-(3-methylsulfonylphenyl)butanamide that can improve its bioavailability and reduce its potential toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-N-(3-methylsulfonylphenyl)butanamide and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-amino-N-(3-methylsulfonylphenyl)butanamide involves the reaction of 3-methylsulfonylbenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2-amino-N-(3-methylsulfonylphenyl)butanamide.

properties

IUPAC Name

2-amino-N-(3-methylsulfonylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-10(12)11(14)13-8-5-4-6-9(7-8)17(2,15)16/h4-7,10H,3,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWQBSWYRHRPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-methylsulfonylphenyl)butanamide

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